Plerixafor is a synthetic bicyclam molecule initially developed for its potential use in HIV treatment. [] It later gained prominence for its ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood. [] This discovery led to its approval for use in combination with granulocyte colony-stimulating factor (G-CSF) to facilitate HSC collection for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. [] Plerixafor acts as a reversible antagonist of CXCR4, a chemokine receptor found on the surface of HSCs. [, , , ]
Detailed synthesis methods for plerixafor can be found in patent literature and scientific publications. One common approach involves a multistep process starting from 1,4,8,11-tetraazacyclotetradecane (cyclam). [] This involves a series of alkylation reactions, cyclization steps, and deprotection strategies to introduce the desired functional groups and achieve the final bicyclam structure. [] Specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity during synthesis.
Plerixafor's chemical reactivity is primarily governed by the presence of four tertiary amine groups within its bicyclam structure. [] These amine groups can participate in various chemical reactions, including protonation, complexation with metal ions, and alkylation. Plerixafor's ability to act as a CXCR4 antagonist relies on its interaction with specific amino acid residues within the receptor's binding pocket, likely involving a combination of hydrogen bonding, electrostatic interactions, and hydrophobic contacts.
Plerixafor acts as a reversible antagonist of the chemokine receptor CXCR4. [, , , ] This receptor is found on the surface of hematopoietic stem cells (HSCs) and plays a crucial role in their retention within the bone marrow microenvironment. [, ] Normally, stromal cell-derived factor 1 (SDF-1), the natural ligand for CXCR4, binds to the receptor, anchoring HSCs to the bone marrow niche. [, ] Plerixafor competitively inhibits the binding of SDF-1 to CXCR4, disrupting this interaction and mobilizing HSCs into the peripheral bloodstream. [, , , ] This mechanism makes plerixafor a valuable tool for harvesting HSCs for transplantation purposes.
Plerixafor is a white to off-white powder with good solubility in water. [] It is a basic compound with a pKa value of approximately 10.5, indicating that it exists primarily in its protonated form at physiological pH. [] Plerixafor is chemically stable under normal storage conditions and is typically formulated as a sterile solution for subcutaneous injection.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6